N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-17(12-19-18(20)13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)22-16/h2-3,5-6,9-11,13,17H,4,7-8,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFFTADAQLZPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCC=CC1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursorsKey transformations in the synthesis may include copper-mediated and palladium-catalyzed coupling reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis (MWI) for certain steps to improve reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(1-benzofuran-2-yl
Biologische Aktivität
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula: C18H21NO
- Molecular Weight: 299.4 g/mol
The structure features a benzofuran moiety, which is known for its diverse biological activities, including anti-tumor and anti-inflammatory properties. The presence of the methoxyethyl group enhances its solubility and bioavailability.
The biological activity of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide is primarily attributed to its interaction with various molecular targets. The benzofuran ring is known to modulate enzyme activity and receptor interactions, which can lead to significant biological effects such as:
- Antioxidant Activity: The compound may scavenge free radicals, reducing oxidative stress.
- Anti-inflammatory Effects: It potentially inhibits pro-inflammatory cytokines, contributing to reduced inflammation.
- Antitumor Properties: Preliminary studies suggest it may induce apoptosis in cancer cells.
Antitumor Activity
Research has indicated that compounds containing benzofuran structures exhibit significant antitumor activity. For instance, studies have demonstrated that derivatives of benzofuran can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi, indicating its potential as a therapeutic agent in infectious diseases.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibited growth at low concentrations. |
| Escherichia coli | Showed moderate antibacterial effects. |
Case Studies
-
Case Study on Anticancer Properties:
A recent study evaluated the efficacy of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide in human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. -
Case Study on Antimicrobial Effects:
An investigation into the compound's antimicrobial activity revealed significant inhibition of Candida albicans growth, suggesting potential applications in treating fungal infections.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that benzofuran derivatives, including N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide, exhibit significant antimicrobial properties. Various studies have synthesized benzofuran derivatives and evaluated their efficacy against a range of pathogens, including both gram-positive and gram-negative bacteria.
- In Vitro Studies :
- A study by Yempala et al. synthesized a series of benzofuran derivatives and assessed their antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains. The results showed promising minimum inhibitory concentration (MIC) values, with some compounds exhibiting activity comparable to established antibiotics .
- Another investigation highlighted the synthesis of 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives, which demonstrated potent activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of benzofuran derivatives are also noteworthy. Several studies have focused on their ability to inhibit cancer cell proliferation:
- Screening for Anticancer Activity :
- A study identified novel anticancer compounds through drug library screening on multicellular spheroids, with several benzofuran derivatives showing significant cytotoxicity against various cancer cell lines .
- The compound's structural features may contribute to its ability to interact with cellular targets involved in cancer progression.
Case Studies and Research Findings
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives can be categorized based on core modifications:
Key Observations:
- Substituent Impact on Bioactivity : The methoxyethyl group in the target compound and –3 compounds is associated with enhanced binding or solubility. For example, in , this group contributes to potent HDAC inhibition at low concentrations (1 µM) .
- Benzofuran vs.
- Molecular Weight and Complexity : Goxalapladib’s high molecular weight (718.80 g/mol) reflects its multifunctional design for protein-targeted therapy, whereas the target compound’s simpler structure may prioritize synthetic accessibility .
Table 1: Comparative Analysis of Key Parameters
| Parameter | Target Compound | 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (4) | [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid | Goxalapladib |
|---|---|---|---|---|
| Core Functional Group | Cyclohexene carboxamide | Cyclohexene carboxamide | Boronic acid | Naphthyridine acetamide |
| Key Bioactive Substituent | 1-Benzofuran-2-yl | Bromo | Methoxyethyl | Methoxyethyl, trifluoromethyl |
| Molecular Weight | Not reported | 280.16 | Not reported | 718.80 |
| Reported Activity | Undefined | Synthetic intermediate | HDAC inhibition | Atherosclerosis treatment |
| Synthetic Yield | Not reported | 92% (precursor) | Not reported | Not reported |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization for the benzofuran core and carboxamide coupling. A common approach for analogous benzofuran-carboxamide derivatives involves:
Benzofuran synthesis : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., using POCl₃) .
Carboxamide formation : Coupling of the benzofuran intermediate with cyclohex-3-ene-1-carbonyl chloride via nucleophilic acyl substitution.
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions, such as epoxidation of the cyclohexene ring .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).
- Spectroscopy :
- NMR : Confirm the presence of the cyclohexene proton (δ 5.4–5.8 ppm, vinyl protons) and benzofuran aromatic protons (δ 7.2–7.8 ppm) .
- FT-IR : Look for carbonyl stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry, if single crystals are obtainable .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Mechanistic Insight : Combine with cheminformatics (e.g., molecular docking against bacterial DNA gyrase or fungal CYP51) to hypothesize targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. methylsulfinyl groups) drastically alter activity .
- Assay conditions : Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) .
- Example : If Study A reports potent antifungal activity but Study B does not, re-evaluate fungal strain variability (e.g., azole-resistant vs. wild-type C. albicans) and compound stability in culture media .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate solubility, CYP450 interactions, and hepatotoxicity. For instance, the methoxy group may enhance metabolic stability but reduce solubility .
- Molecular Dynamics (MD) : Simulate binding to human serum albumin (PDB ID: 1AO6) to predict plasma protein binding and half-life .
Q. How can the compound’s selectivity for microbial vs. mammalian targets be optimized?
- Methodological Answer :
- SAR Studies : Modify substituents on the benzofuran (e.g., electron-withdrawing groups at C5) and cyclohexene (e.g., epoxide derivatives) to enhance selectivity .
- Cytotoxicity Screening : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) vs. microbial targets. A selectivity index (SI) >10 is desirable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
